2,5-dichloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide
Overview
Description
2,5-dichloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C14H19Cl2NO2S2 and its molecular weight is 368.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.0234266 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antitumor Evaluation
The synthesis of novel benzenesulfonamide derivatives, including compounds structurally related to "2,5-dichloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide," has shown significant antitumor activity. For example, Łukasz Tomorowicz et al. (2020) developed a series of benzenesulfonamides evaluated for cytotoxic activity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. These compounds exhibited IC50 values ranging from 7 to 24 µM, highlighting their potential as anticancer agents. Further QSAR studies helped in understanding the relationship between the molecular structure of these compounds and their cytotoxic activity, paving the way for the design of more effective anticancer drugs (Łukasz Tomorowicz et al., 2020).
Molecular Docking Studies
Molecular docking studies have been utilized to predict the interaction of benzenesulfonamide derivatives with target proteins, such as the MDM2 protein, which plays a crucial role in cancer cell proliferation. The insights gained from these studies are crucial for the rational design of novel therapeutics that can selectively inhibit protein targets involved in cancer progression.
Anticancer Activity and Apoptosis-Inducing Activity
Research by B. Żołnowska et al. (2016) on novel benzenesulfonamide derivatives showed not only their anticancer activity but also their ability to induce apoptosis in cancer cells. Some compounds demonstrated potent cytotoxicity against HCT-116, HeLa, and MCF-7 cell lines, with certain derivatives enhancing the number of apoptotic cells, indicating a mechanism of action that involves the induction of programmed cell death in cancer cells (B. Żołnowska et al., 2016).
Metabolic Stability
The metabolic stability of benzenesulfonamide derivatives, an essential factor for their development as drugs, has also been studied. Compounds with specific substitutions have shown increased metabolic stability in the presence of pooled human liver microsomes and NADPH, indicating their potential for further development into therapeutically relevant agents.
Synthetic Applications
The exploration of benzenesulfonamides extends beyond their biological activity. Studies on their synthetic applications have revealed that benzenesulfonamide is a versatile Directed Metalation Group (DMG) that can be used in heterocyclic synthesis, demonstrating the chemical flexibility and utility of benzenesulfonamide derivatives in organic synthesis (O. Familoni, 2002).
Properties
IUPAC Name |
2,5-dichloro-N-(2-cyclohexylsulfanylethyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO2S2/c15-11-6-7-13(16)14(10-11)21(18,19)17-8-9-20-12-4-2-1-3-5-12/h6-7,10,12,17H,1-5,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUUVBRRUZBPMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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